2-(Tert-butoxy)-6-(chloromethyl)pyridine
Overview
Description
2-(Tert-butoxy)-6-(chloromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the second position and a chloromethyl group at the sixth position of the pyridine ring
Mechanism of Action
Target of action
Similar compounds, such as tert-butyl esters, are often used in organic synthesis as protecting groups . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthesis process .
Mode of action
They can undergo reactions such as deprotection, reduction, and oxidation .
Biochemical pathways
Similar compounds can participate in various chemical reactions, leading to changes in molecular structures .
Result of action
The reactions it participates in can lead to significant changes in the structures of molecules .
Action environment
The action of “2-(Tert-butoxy)-6-(chloromethyl)pyridine” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity, stability, and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-6-(chloromethyl)pyridine typically involves the chloromethylation of 2-(tert-butoxy)pyridine. One common method includes the reaction of 2-(tert-butoxy)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the sixth position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(tert-butoxy)-6-methylpyridine.
Scientific Research Applications
2-(Tert-butoxy)-6-(chloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of functional materials, including polymers and ligands for catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)-4-(chloromethyl)pyridine
- 2-(Tert-butoxy)-6-(bromomethyl)pyridine
- 2-(Tert-butoxy)-6-(hydroxymethyl)pyridine
Uniqueness
2-(Tert-butoxy)-6-(chloromethyl)pyridine is unique due to the specific positioning of the tert-butoxy and chloromethyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-(chloromethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDOXMYXZBOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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